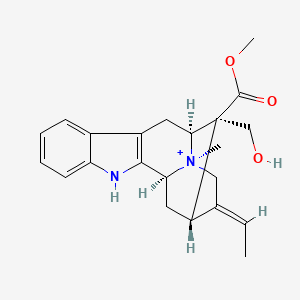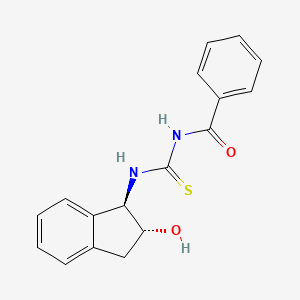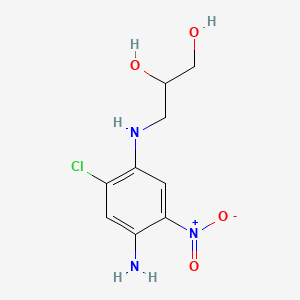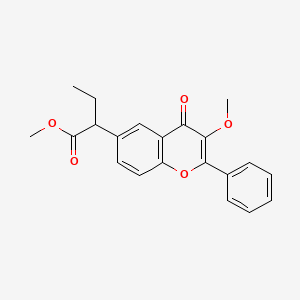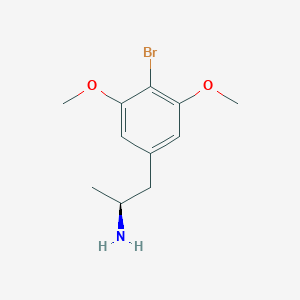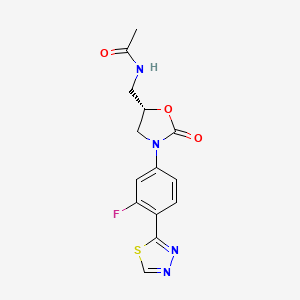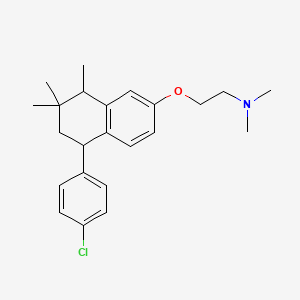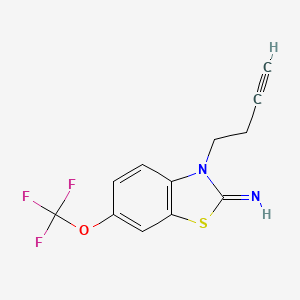
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trifluoromethoxy group, which often enhances the compound’s stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the trifluoromethoxy group and the butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the benzothiazole core interacts with the active sites of target molecules, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Butynyl)-2(3H)-benzothiazolimine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
6-(Trifluoromethoxy)-2(3H)-benzothiazolimine: Does not have the butynyl side chain, affecting its reactivity and applications.
Uniqueness
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is unique due to the presence of both the butynyl side chain and the trifluoromethoxy group, which together enhance its stability, bioavailability, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
130997-52-3 |
|---|---|
Fórmula molecular |
C12H9F3N2OS |
Peso molecular |
286.27 g/mol |
Nombre IUPAC |
3-but-3-ynyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C12H9F3N2OS/c1-2-3-6-17-9-5-4-8(18-12(13,14)15)7-10(9)19-11(17)16/h1,4-5,7,16H,3,6H2 |
Clave InChI |
BMKPEALPFBWEGE-UHFFFAOYSA-N |
SMILES canónico |
C#CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




